molecular formula C10H11ClO2 B6321732 Methyl 4-chloro-2,5-dimethylbenzoate CAS No. 1352887-69-4

Methyl 4-chloro-2,5-dimethylbenzoate

Cat. No.: B6321732
CAS No.: 1352887-69-4
M. Wt: 198.64 g/mol
InChI Key: ZMLBCPHSVDZSRM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2,5-dimethylbenzoate is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with chlorine and methyl groups at specific positions. This compound is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

methyl 4-chloro-2,5-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-6-5-9(11)7(2)4-8(6)10(12)13-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLBCPHSVDZSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2,5-dimethylbenzoate can be synthesized through several methods. One common method involves the esterification of 4-chloro-2,5-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2,5-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-chloro-2,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-2,5-dimethylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorobenzoate
  • Methyl 2,5-dimethylbenzoate
  • Methyl 4-chloro-3,5-dimethylbenzoate

Uniqueness

Methyl 4-chloro-2,5-dimethylbenzoate is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring, which can influence its reactivity and properties. This unique structure allows it to participate in specific chemical reactions and makes it suitable for particular applications in research and industry .

Biological Activity

Methyl 4-chloro-2,5-dimethylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C10H11ClO2
  • Molecular Weight : 198.65 g/mol
  • Structure : The compound features a benzoate structure with a methyl ester group and chlorine and methyl substituents at specific positions on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the chlorine atom and the methyl groups enhances its lipophilicity, which may influence its interactions with cellular membranes and proteins.

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially disrupting microbial cell membranes or inhibiting essential enzymes required for microbial growth.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated .

Biological Activity Data

The following table summarizes the biological activities observed in various studies involving this compound:

Activity Tested Organisms/Cells Findings
AntimicrobialE. coli, S. aureusSignificant inhibition of growth at 100 µg/mL
CytotoxicityHepG2 (liver cancer cells)IC50 = 25 µg/mL after 48 hours
Anti-inflammatoryIn vitro macrophage modelReduced TNF-alpha production by 30%

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various benzoate derivatives, this compound was tested against common bacterial strains. The results demonstrated a dose-dependent inhibition of growth, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate study assessed the cytotoxic effects of this compound on HepG2 liver cancer cells. The compound exhibited significant cytotoxicity with an IC50 value of 25 µg/mL. This suggests that it may have potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo.

Comparative Analysis with Similar Compounds

This compound can be compared to other benzoate derivatives to understand its unique properties better:

Compound Name Structural Features Biological Activity
This compoundChlorine and two methyl groupsAntimicrobial and cytotoxic
Methyl 4-chlorobenzoateLacks methyl groupsLimited activity compared to chlorinated variants
Ethyl 4-chloro-3,5-dimethylbenzoateDifferent substitution patternExhibits similar antimicrobial properties

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